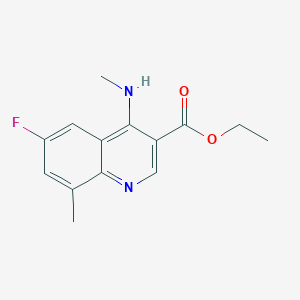

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate

説明

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS 58038-66-7) is a fluorinated quinoline derivative with a molecular formula of C₁₅H₁₇FN₂O₂. This compound features a methylamino group at position 4, a fluorine atom at position 6, and a methyl substituent at position 8 of the quinoline core. Such substitutions are critical in modulating its physicochemical properties and biological activity, particularly in antimicrobial and anticancer contexts .

特性

分子式 |

C14H15FN2O2 |

|---|---|

分子量 |

262.28 g/mol |

IUPAC名 |

ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-7-17-12-8(2)5-9(15)6-10(12)13(11)16-3/h5-7H,4H2,1-3H3,(H,16,17) |

InChIキー |

PVUNERUIAGDUCZ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)F)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-8-methylquinoline-3-carboxylic acid with methylamine under controlled conditions to form the corresponding amide. This intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

化学反応の分析

Types of Reactions

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

作用機序

The mechanism of action of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogues, focusing on structural variations, biological activities, and synthetic pathways.

Substituent-Driven Comparisons

A. Position 4 Modifications

- Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1184919-00-3): Replacing the methylamino group with a bulkier dimethylamino substituent at position 4 increases steric hindrance, which may reduce binding affinity to bacterial DNA gyrase but enhance selectivity for eukaryotic targets like kinases .

- The 8-methoxy group improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s 8-methyl group .

B. Position 6 and 8 Modifications

- The target compound’s 4-methylamino group diverges from this mechanism, suggesting a distinct mode of action, possibly kinase inhibition .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2): The hydroxyl group at position 4 increases hydrogen-bonding capacity but reduces metabolic stability compared to the methylamino group in the target compound .

Key Findings :

- The 4-methylamino group in the target compound may reduce DNA gyrase affinity compared to 4-oxo analogues but could enhance selectivity for human kinase targets .

- The 8-methyl group improves lipophilicity (logP ~2.8) relative to 8-methoxy (logP ~1.9) or 8-fluoro (logP ~2.1) derivatives, favoring tissue penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example, a key intermediate like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is modified via N-propargylation followed by click reactions with azides to introduce triazole substituents. Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity, as seen in the isolation of by-products under varying conditions . Sharpless click chemistry and nucleophilic substitutions with secondary amines are common for derivatization .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodological Answer : Multi-modal approaches are essential:

- 1H/13C NMR identifies substituent positions and confirms methylamino or fluorine placement.

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., C—H⋯O/Cl hydrogen bonds in crystal packing) .

- Elemental analysis validates purity .

Q. What are the key intermediates in the synthesis of this compound, and how are they characterized?

- Methodological Answer : Intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via cyclization of halogenated precursors. Characterization involves IR spectroscopy (hydroxy group detection), NMR (chlorine/fluorine substitution patterns), and X-ray diffraction for crystalline intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation or methylation steps be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled by optimizing reaction parameters:

- Catalysts : Use of Lewis acids (e.g., BF3·Et2O) directs substitution to specific quinoline positions.

- Temperature : Lower temperatures favor kinetic products (e.g., 4-methylamino over 1-methyl derivatives).

- Solvent polarity : Polar aprotic solvents enhance nucleophilic attack at the 4-position . Contradictory product ratios under different conditions require systematic screening .

Q. What crystallographic methods are suitable for resolving molecular packing and hydrogen-bonding interactions?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via programs like SHELX-2018) determines bond angles, torsion angles, and packing motifs. For example, C—H⋯O/Cl interactions in triclinic crystal systems (space group P1) stabilize lattice structures . High-resolution data (≤ 0.84 Å) and twin refinement address challenges in disordered regions .

Q. How do structural modifications at the 4-position (methylamino group) influence antimicrobial efficacy?

- Methodological Answer : The methylamino group enhances membrane permeability via hydrogen bonding. Derivatives with bulkier substituents (e.g., triazoles) show reduced activity due to steric hindrance. MIC assays against Gram-positive/negative strains and SAR studies correlate substituent electronegativity (e.g., fluorine at C6) with potency .

Q. What analytical approaches resolve contradictions in bioactivity data across substituted derivatives?

- Methodological Answer : Discrepancies in activity data require:

- Dose-response curves to differentiate true efficacy from assay noise.

- Lipophilicity (logP) measurements to assess cellular uptake variations.

- Molecular docking (if computational data is available) to predict target binding (e.g., DNA gyrase inhibition).

- Comparative crystallography of active vs. inactive analogs to identify critical intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。